Eupalmerin acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1S,3R,5R,8E,13S,14R,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-13-8-6-10-14(2)19(25-16(4)23)20-17(15(3)21(24)26-20)12-18-22(5,27-18)11-7-9-13/h9,14,17-20H,3,6-8,10-12H2,1-2,4-5H3/b13-9+/t14-,17-,18+,19+,20+,22+/m0/s1 |
InChI Key |
KSMMWIWWLQEPOL-OFHJXLIGSA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=C/CC[C@@]2([C@H](O2)C[C@@H]3[C@H]([C@@H]1OC(=O)C)OC(=O)C3=C)C)/C |
Canonical SMILES |
CC1CCCC(=CCCC2(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)C)C |
Synonyms |
eupalmerin acetate |
Origin of Product |
United States |
Isolation and Origin of Eupalmerin Acetate
Identification from Marine Organisms
The primary sources of Eupalmerin acetate (B1210297) are marine invertebrates, specifically gorgonian octocorals. While it has been studied alongside metabolites from other marine organisms like sponges, its direct isolation has been consistently reported from the genus Eunicea.
Eupalmerin acetate was first identified in 1972 from the gorgonian soft coral Eunicea succinea (var. plantaginea), collected from Floridian waters. acs.orgkemdikbud.go.id Since this initial discovery, various species of the genus Eunicea have been established as rich sources of this and other related cembranolide natural products. acs.org
Eunicea succinea : This Caribbean gorgonian, particularly specimens from Puerto Rico, has been identified as a significant source of this compound. kemdikbud.go.id Further investigations into E. succinea from the waters around Puerto Rico have led to the isolation of not only this compound but also several of its derivatives, including 12,13-bisepieupalmerin (B1237726) acetate and 12-epi-eupalmerin acetate. nih.gov Combined terpenoid-rich fractions of E. succinea have yielded this compound alongside numerous other diterpenes. researchgate.netnih.gov
Eunicea mammosa : This species is another well-documented producer of this compound. researchgate.netgoogle.comcdnsciencepub.com Collections of E. mammosa from the Caribbean, including off the coasts of Puerto Rico and Desecheo Island, have consistently yielded the compound. researchgate.netgoogle.com It is often isolated along with other known and novel cembranolide diterpenoids, such as eupalmerin and various uprolides. researchgate.netcdnsciencepub.com
Eunicea pinta : Research on the secondary metabolite composition of Eunicea pinta from San Andrés Island, Colombia, has also identified the presence of cembranoid diterpenes. acs.org Studies on this gorgonian coral have noted the isolation of various cembranoids, contributing to the understanding of the chemical diversity within the Eunicea genus. pherobase.comorcid.org
While this compound is characteristic of Eunicea octocorals, its biological activity has been evaluated in studies alongside compounds isolated from other marine organisms. For instance, compounds such as placotrid O and plakortide O have been isolated from the marine sponge Plakortis halichondroides and tested in the same anticancer studies as this compound. researchgate.netnih.govnih.govencyclopedia.pub However, current scientific literature points to gorgonian corals as the natural source of this compound, not marine sponges.
Gorgonian Octocorals (e.g., Eunicea succinea, Eunicea mammosa, Eunicea pinta)
Methodologies for Natural Product Isolation (General Principles)
The isolation of pure chemical compounds like this compound from their natural sources is a multi-step process that relies on established principles of natural product chemistry. nih.gov The general workflow is designed to separate the target molecule from a complex mixture of other metabolites, salts, and lipids present in the organism. nih.govresearchgate.net
The process typically begins with sample collection and preparation . Marine organisms are collected and properly stored, often by freeze-drying, to prevent the degradation of their chemical constituents. nih.govslideshare.net
This is followed by extraction . Solvent extraction is a common method where solvents like methanol, ethanol, or a chloroform-methanol mixture are used to dissolve the organic compounds from the biological matrix, breaking down cell walls to release the metabolites. nih.govalfa-chemistry.com Other modern techniques include Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), which can offer faster extraction times and reduced solvent use. alfa-chemistry.com
The resulting crude extract is a complex mixture that must be simplified through fractionation . A widely used technique is liquid-liquid partitioning, where the extract is separated into fractions of differing polarity. nih.govslideshare.net This is often followed by various chromatographic techniques . nih.gov
Column Chromatography (CC) and Vacuum Liquid Chromatography (VLC) are used for initial, coarse separation of the fractions. nih.gov
Solid-Phase Extraction (SPE) using materials like C18 cartridges can effectively remove interfering lipids and salts. researchgate.net
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative, reversed-phase configuration (RP-HPLC), is a high-resolution technique crucial for the final purification of the target compound, yielding the pure, isolated natural product. nih.govslideshare.net
Throughout the isolation process, the fractions are monitored to track the compound of interest. Once isolated, the definitive structure of the compound is elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . nih.gov
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Techniques for Structure Determination
Spectroscopic methods have been fundamental in piecing together the connectivity and functional groups of the eupalmerin acetate (B1210297) molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The total structural assignment of eupalmerin acetate has been achieved through comprehensive one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. acs.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and heteronuclear chemical shift correlation methods have been instrumental. acs.orgcdnsciencepub.com These analyses established the relative configurations at several key stereocenters, including C-1, C-3, C-4, C-12, C-13, and C-14, by comparing the coupling constants (J values) and NOESY correlations with those of related cembranolides. cdnsciencepub.com The ¹³C NMR spectrum, in conjunction with high-resolution mass spectrometry, confirmed the presence of 22 carbon atoms, including four methyl groups, six methylene (B1212753) groups, seven methine groups, and five quaternary carbons, which is consistent with an epoxidized cembranolide structure. cdnsciencepub.com
Table 1: Selected NMR Data for this compound Congeners This table presents comparative ¹³C NMR chemical shift data for key carbon atoms in related cembranolides, illustrating the basis for structural and stereochemical assignments.
| Carbon | Uprolide-A acetate (3) (δ in ppm) | 8-epi-Uprolide-A acetate (4) (δ in ppm) |
|---|---|---|
| C-8 | - | - |
| C-10 | 18.9 | 17.1 |
| Me-19 | 25.6 | 30.1 |
Data sourced from a comparative analysis of cembranolides isolated alongside this compound. cdnsciencepub.com
Mass Spectrometry Techniques (e.g., High-Resolution FABMS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was crucial in establishing the molecular formula of this compound and its derivatives. For the related compound, uprolide-A acetate, this technique determined a composition of C₂₂H₃₂O₆. cdnsciencepub.com This information, combined with ¹³C NMR data, pointed towards a tricyclic diterpene structure characteristic of an epoxidized cembranolide, analogous to this compound. cdnsciencepub.com Mass spectrometry was also used to confirm the molecular formula of the this compound dibromide derivative prepared for X-ray studies. research-solution.com
X-ray Diffraction Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction analysis has been the definitive method for determining the absolute and relative stereochemistry of this compound. kyoto-u.ac.jpcdnsciencepub.comresearch-solution.com An early study focused on the X-ray analysis of this compound dibromide, a derivative created to facilitate crystallization and analysis. kyoto-u.ac.jpresearch-solution.com This analysis provided the unambiguous molecular structure and absolute configuration. iucr.org The crystal structure determination was conducted at a low temperature (-110°C) to prevent the crystals from decomposing in the X-ray beam. research-solution.com The absolute configuration of this compound itself has been firmly established through these crystallographic studies, providing a critical reference point for the stereochemical assignment of newly discovered, related cembranolides. cdnsciencepub.comacs.org
Table 2: Crystallographic Data for this compound Dibromide (EPA-Br₂)
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₃₂O₅Br₂ |
| Molecular Weight | 536.32 |
| Space Group | P2₁2₁2₁ (No. 19) |
| Temperature | -110 ± 5 °C |
| Cell Dimensions | a = 12.967(2) Å, b = 16.392(2) Å, c = 10.5605(8) Å |
| Cell Volume | 2244.7 ų |
| Calculated Density | 1.587 g cm⁻³ |
Data obtained from low-temperature X-ray diffraction analysis. research-solution.com
Chemical Correlation Studies in Stereochemical Assignment
Chemical correlation has been a powerful tool for assigning the stereochemistry of cembranolides isolated alongside this compound. cdnsciencepub.comresearchgate.net Since the absolute configuration of this compound is known from X-ray analysis, new compounds with identical relative configurations at common chiral centers can be assigned the same absolute configuration. cdnsciencepub.com For example, the stereochemistry of uprolide-A acetate was confirmed by demonstrating that its chiral centers at C-1, C-3, C-4, C-12, C-13, and C-14 have the same relative configuration as this compound. cdnsciencepub.com This correlation, combined with X-ray data for the new compound, allowed for the confident assignment of its complete absolute stereochemistry. cdnsciencepub.com
Comparative Structural Analysis with Related Cembranolides
This compound is often found with a suite of structurally related cembranolides, such as eupalmerin and the uprolides. cdnsciencepub.comcdnsciencepub.com The structural elucidation of these new analogues relies heavily on comparing their spectral data (NMR, IR, UV) with the well-established data for this compound. cdnsciencepub.comresearchgate.net For instance, differences in the ¹³C NMR chemical shifts for the methyl group at C-8 (Me-19) and the methylene at C-10 were used to determine a change in stereochemistry at C-8 between uprolide-A acetate and its epimer, 8-epi-uprolide-A acetate. cdnsciencepub.com This comparative approach provides a partial database that aids in the rapid and reliable structure determination of new cembranolide analogues. cdnsciencepub.com
Chemical Synthesis and Derivatization Methodologies
Synthetic Approaches for Eupalmerin Acetate (B1210297) Analogues and Derivatives
One of the documented methods for generating analogues of Eupalmerin acetate involves leveraging the inherent reactivity of its structure to create new cyclic systems. nih.govacs.org A key approach is the use of alkali-induced intramolecular oxacyclizations. nih.govacs.orgacs.orgscience.gov This method was developed for the synthesis of derivatives of lead structures, including this compound (referred to as compound 3 in the study), that contain tetrahydrofuran (B95107) and tetrahydropyran (B127337) ring systems. nih.govacs.org The process, based on saponification, demonstrates that a variety of structural modifications are possible, although these particular transformations typically led to nontoxic cembranoids. nih.govacs.orgacs.orgscience.gov
Advanced Functionalization Strategies for Natural Products
Directly functionalizing complex molecules like this compound at typically unreactive positions is a significant goal in synthetic chemistry. nih.govnih.gov This allows for the creation of derivatives while potentially preserving the core functionalities essential for bioactivity. nih.gov Advanced strategies, particularly those involving metal-catalyzed reactions, have been successfully applied to this compound. acs.org
A powerful strategy for the derivatization of this compound involves the use of rhodium(II)-catalyzed C-H amination. nih.govnih.govresearchgate.net This method enables the functionalization of C-H bonds at allylic positions. nih.govnih.gov Specifically, the Du Bois C-H amination methodology has been employed using an alkynyl sulfamate (B1201201) nitrene precursor and a Rh₂(esp)₂ catalyst. nih.gov This reaction has been shown to be highly site-selective for this compound, targeting the allylic C-H bonds and leading to the formation of allylic sulfamates as a mixture of diastereomers. nih.gov This approach is part of a broader strategy to functionalize natural products at 'unfunctionalized' positions, which is desirable for creating derivatives for structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net The mild conditions of this rhodium-catalyzed reaction tolerate a wide range of functional groups commonly found in natural products, including the lactone and ester present in this compound. nih.gov
Table 1: Rh(II)-Catalyzed C-H Amination of this compound
| Substrate | Catalyst | Reagent | Product Type | Selectivity |
| This compound (EPA) | Rh₂(esp)₂ | Alkynyl Sulfamate | Allylic Sulfamates (20a/b) | Selective allylic C-H amination |
This table summarizes the key components and outcome of the Rh(II)-catalyzed C-H amination reaction performed on this compound, as described in the literature. nih.gov
Alkene aziridination is another key transformation mediated by nitrene transfer, often catalyzed by transition metals like rhodium. nih.govnih.govd-nb.info This reaction creates a three-membered ring containing a nitrogen atom (an aziridine) from an alkene double bond. libretexts.org While this method is effective for many natural products, its selectivity versus C-H amination is highly substrate-dependent. d-nb.info In the case of this compound, when subjected to the Rh₂(esp)₂-catalyzed reaction with an alkynyl sulfamate, the outcome is selective allylic C-H amination rather than aziridination of its alkene moieties. nih.govd-nb.info In contrast, other natural products like parthenin (B1213759) exclusively undergo aziridination under similar conditions. nih.govd-nb.info This highlights the subtle electronic and steric factors within the this compound scaffold that direct the reactivity of the rhodium-nitrene intermediate towards C-H insertion.
The development of chemical probes from natural products is crucial for identifying their cellular targets and mechanisms of action. nih.govox.ac.ukacs.org A common strategy involves introducing a bio-orthogonal handle, such as a terminal alkyne, which can be used for subsequent "click chemistry" conjugation to reporter tags like biotin (B1667282) or fluorophores. researchgate.net
The rhodium-catalyzed C-H amination strategy applied to this compound was designed for this dual purpose of derivatization and "arming". nih.govnih.govresearchgate.net By using an alkynyl sulfamate reagent, the amination reaction simultaneously installs an alkyne-containing side chain. acs.orgnih.gov This one-step process efficiently converted this compound into an alkynylated derivative, coined EPAyne (84) . acs.org This probe molecule is then ready for conjugation, enabling its use in chemical biology studies such as quantitative proteome profiling to identify protein targets. acs.orgnih.govnih.gov This synthesis of a chemical probe is particularly notable because it functionalizes the molecule without altering the bioactive enone double bond, which is often crucial for activity. acs.org
As previously mentioned in section 4.1, intramolecular oxacyclizations represent a key method for creating this compound analogues. nih.govacs.org This transformation is achieved through saponification, where alkali treatment induces a reaction between an existing hydroxyl group and an epoxide within the molecule. nih.govacs.orgacs.org This process results in the formation of new derivatives that incorporate either tetrahydrofuran or tetrahydropyran ring systems, significantly altering the original cembranoid skeleton. nih.govscience.gov
Alkynylation for Chemical Probe Development
Mechanistic Studies of Derivatization Reactions (e.g., Nitrene Transfer, Radical Processes)
Understanding the mechanism of these derivatization reactions is key to predicting their outcomes and developing new, more selective methods.
The rhodium(II)-catalyzed C-H amination and alkene aziridination reactions are understood to proceed via a nitrene transfer mechanism. nih.govd-nb.info In this process, the rhodium catalyst reacts with the sulfamate precursor to generate a highly reactive rhodium-nitrene (or nitrenoid) intermediate. researchgate.net Mechanistic studies suggest that the subsequent C-H insertion step proceeds through a concerted, asynchronous transition state. nih.gov The chemoselectivity of this intermediate—whether it undergoes C-H amination or alkene aziridination—is dictated by the substrate. d-nb.info For this compound, the allylic C-H bonds are preferentially attacked over the alkenes. nih.govd-nb.info
While the rhodium-catalyzed process is often described as concerted, related nitrene transfer reactions can involve radical processes . d-nb.inforesearchgate.net Some studies on copper-catalyzed and photo-induced nitrene transfers propose a two-step radical mechanism. d-nb.info These alternative mechanisms highlight the complex reactivity of nitrene intermediates and the influence of the chosen catalytic system on the reaction pathway.
Chemo- and Site-Selectivity in Late-Stage Diversification
The late-stage functionalization of complex natural products such as this compound presents a significant challenge due to the presence of multiple functional groups and reactive sites. nih.govacs.org Achieving chemo- and site-selectivity is crucial for generating derivatives for structure-activity relationship (SAR) studies and for creating chemical probes to investigate biological mechanisms. nih.govacs.orgresearchgate.net Research has demonstrated that transition-metal catalyzed reactions can provide powerful tools for the selective modification of the this compound scaffold. nih.govnih.gov
A notable example of selective late-stage diversification was demonstrated through rhodium(II)-catalyzed C–H amination. nih.govscispace.com This method was employed to introduce an alkyne-containing sulfamate at an unfunctionalized position on the this compound molecule. nih.gov The reaction displayed remarkable selectivity, favoring the amination of allylic C–H bonds over aziridination of the compound's multiple alkenes. nih.govnih.gov This selective C–H amination occurred with this compound to yield allylic sulfamates as a mixture of diastereomers. nih.gov The successful installation of an alkyne handle via this chemo- and site-selective method enabled the synthesis of a probe, EuPAyne, which was instrumental in identifying cellular protein targets of this compound. nih.govacs.org
Further advancements have focused on developing tunable systems that can selectively direct reactions toward either C–H amination or C=C aziridination. nih.govd-nb.info The choice of catalyst and conditions dictates the reaction outcome. For instance, copper-catalyzed systems, particularly with a bidentate oxazoline (B21484) ligand, have been shown to favor allylic C–H amination. nih.govresearchgate.net In contrast, catalyst-free, visible light-induced reactions tend to promote the aziridination of alkenes. nih.govd-nb.info While these tunable systems have been applied to a range of natural products, studies specifically involving rhodium(II) catalysts with this compound consistently show a high preference for allylic C–H amination. nih.govd-nb.info This inherent selectivity provides a reliable method for functionalizing specific positions on the complex cembranolide framework, avoiding modifications at the ester or alkene moieties. nih.govnih.gov This strategic derivatization is vital for exploring the molecule's therapeutic potential without disrupting its core pharmacophore. nih.govacs.org
Research Findings on Selective Functionalization of this compound
| Reaction Type | Catalyst/Reagents | Substrate | Site of Modification | Product Type | Selectivity Outcome | Reference |
|---|---|---|---|---|---|---|
| Rh(II)-Catalyzed C–H Amination | Rh₂(esp)₂, Alkynyl sulfamate nitrene precursor, PhI(OAc)₂ | This compound | Allylic C–H bonds | Allylic sulfamate | High chemo- and site-selectivity for C–H amination over alkene aziridination. | nih.govnih.gov |
| Copper-Catalyzed Allylic C–H Amidation | [Cu(OTf)]₂·toluene, Bidentate oxazoline ligand (L9) | General Unsaturated Natural Products | Allylic C–H bonds | Allylic amide | System favors C–H amination over aziridination. | nih.govresearchgate.net |
| Visible Light-Induced Aziridination | Visible Light (e.g., Blue LEDs), Nitrene precursor | General Unsaturated Natural Products | C=C double bonds | Aziridine | System is selective for aziridination of alkenes. | nih.govd-nb.info |
Structure Activity Relationship Sar Investigations
Design Principles for SAR Studies of Eupalmerin Acetate (B1210297)
The design of SAR studies for eupalmerin acetate is guided by several key principles aimed at systematically probing the molecule's interaction with biological targets. A primary strategy involves the late-stage diversification of the natural product, which allows for the direct modification of the complex this compound core. acs.org This approach is often more efficient than the laborious de novo synthesis of each analogue. acs.org
A crucial aspect of the design process is the concept of "arming" the natural product. nih.govresearchgate.net This involves the introduction of a chemical handle, such as an alkyne group, which can be used for subsequent conjugation to reporter tags like biotin (B1667282) or fluorophores. nih.govresearchgate.netbeilstein-journals.org This dual approach of simultaneous derivatization for SAR and arming for target identification is a powerful strategy. nih.govresearchgate.net The selection of the modification site is critical; it should ideally be at a position that is tolerant to structural changes and remote from the key pharmacophoric elements to retain biological activity. acs.orgnih.gov For instance, in creating a probe for this compound, an alkyne handle was installed at a position distant from the functional enone moiety, which is presumed to be important for its activity. acs.org
The design of these studies also considers the potential for polypharmacology, where a single compound interacts with multiple cellular targets. nih.govnih.govresearchgate.net Therefore, the derivatization strategies aim to produce probes that can be used in quantitative proteome profiling to identify a range of protein targets. nih.govnih.govresearchgate.net
Elucidation of Key Structural Features for Biological Activity
The exocyclic α,β-unsaturated γ-lactone (enone) moiety is a key electrophilic center and is presumed to be involved in covalent interactions with nucleophilic residues in target proteins, a common mechanism for the bioactivity of many natural products. nih.govcdnsciencepub.com The reactivity of this Michael acceptor is a critical determinant of biological effect. nih.gov
Investigations into derivatives have provided further insights. For example, the creation of an alkynylated derivative, termed "EuPAyne," involved a site-selective allylic C-H amination. acs.orgnih.gov This modification, while introducing a functional handle, was placed at a position that resulted in only a slight decrease in antiproliferative activity against HL-60 cells, suggesting that this particular site is not absolutely critical for the primary cytotoxic action but is tolerant to modification. acs.org This finding helps to map the regions of the molecule that can be altered without abolishing bioactivity.
The comparison with structurally related natural products, such as the uprolides, which are also cytotoxic cembranolides, further informs the understanding of key features. cdnsciencepub.com Differences in the stereochemical orientation of substituents, such as the methyl group at C-8, can lead to variations in biological activity, highlighting the sensitivity of the molecule's bioactivity to subtle stereochemical changes. cdnsciencepub.com
Correlation between Derivatization and Modulated Biological Responses
The derivatization of this compound has led to the creation of analogues with modulated biological responses, providing a direct correlation between structural changes and activity. A prime example is the synthesis of EuPAyne, an alkynylated derivative of this compound. acs.orgnih.gov
The introduction of the alkyne tag via C-H amination resulted in a compound that retained significant biological activity. acs.orgnih.gov This derivatization strategy allows for the creation of chemical probes to identify cellular targets. science.gov The slight reduction in potency observed for EuPAyne compared to the parent compound highlights a measurable consequence of the structural modification. acs.org
The following table summarizes the antiproliferative activity of this compound and its derivative, EuPAyne, in HL-60 cells:
| Compound | IC₅₀ (μM) in HL-60 cells |
| This compound (EuPA) | 3.0 |
| EuPAyne | 14 |
| Data sourced from acs.org |
This data quantitatively demonstrates the correlation between the derivatization at a specific allylic position and a modest decrease in antiproliferative potency. The retention of substantial activity in EuPAyne was crucial, as it validated its use as a chemical probe for target identification studies. acs.org These studies subsequently led to the identification of several protein targets in HL-60 cells, suggesting a polypharmacological mode of action for this compound. acs.orgnih.govnih.govresearchgate.net This demonstrates a successful application of derivatization to not only probe SAR but also to elucidate the molecular mechanisms underlying the bioactivity of the natural product.
Preclinical Biological Activities and Molecular Mechanisms
Antineoplastic Activity Research
Eupalmerin acetate (B1210297) has shown potent cytotoxic effects against human malignant glioma cell lines, specifically U87-MG and U373-MG. mdpi.comnih.gov In a study comparing 15 marine-derived compounds, eupalmerin acetate was identified as a lead compound due to its stability and significant cytotoxicity in these cell types. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 5.1 μmol/L for U87-MG cells and 6.9 μmol/L for U373-MG cells, a potency comparable to the chemotherapy drug cisplatin. mdpi.com These findings highlight the therapeutic potential of this compound against malignant glioma cells. nih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of this compound in Malignant Glioma Cell Lines
| Cell Line | IC50 Value (μmol/L) | Reference |
| U87-MG | 5.1 | mdpi.com |
| U373-MG | 6.9 | mdpi.com |
The anticancer activity of this compound extends beyond glioma cells. Research has shown its ability to inhibit the proliferation of a panel of human cancer cell lines, including leukemia, non-small cell lung, ovarian, breast, and colon cancer cell lines, with GI50 (concentration for 50% growth inhibition) values in the sub- to low micromolar range (0.34–1.7 μM). nih.gov Specifically, in the human acute myeloid leukemia cell line HL-60, this compound has been utilized as a tool to identify its cellular protein targets, underscoring its activity in this cancer type. nih.govnih.gov
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cancer Type | GI50 Range (μM) | Reference |
| Leukemia, Non-Small Cell Lung, Ovarian, Breast, Colon | 0.34–1.7 | nih.gov |
A key mechanism behind the antiproliferative effects of this compound is its ability to induce cell cycle arrest, specifically at the G2-M phase. nih.govnih.govresearchgate.net This disruption of the cell cycle prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation. nih.govnih.govresearchgate.net This effect has been consistently observed in malignant glioma cell lines U87-MG and U373-MG. nih.govresearchgate.netresearchgate.net
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This process is initiated through the activation of specific signaling pathways within the cell. mdpi.comnih.gov Research has confirmed the involvement of the c-Jun NH2-terminal kinase (JNK) pathway in this compound-induced apoptosis in malignant glioma cells. nih.govresearchgate.net Treatment with this compound leads to an increase in phosphorylated JNK, and the use of a specific JNK inhibitor can block the apoptotic effects, confirming the pathway's role. nih.govencyclopedia.pubmdpi.com
The apoptotic response triggered by this compound largely operates through the intrinsic, or mitochondrial, pathway. mdpi.comnih.govnih.gov This involves the translocation of the pro-apoptotic protein Bax from the cytoplasm to the mitochondria. nih.govresearchgate.net This event leads to the dissipation of the mitochondrial transmembrane potential, a critical step in the apoptotic cascade. nih.gov The activation of the mitochondrial pathway ultimately leads to the programmed death of the cancer cell. mdpi.comnih.govnih.gov
Apoptosis Induction Pathways
Mitochondrial Pathway Activation
Molecular Signaling Pathway Modulation
A primary molecular mechanism through which this compound induces apoptosis is the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway. nih.gov Research has demonstrated that treatment with this compound leads to a significant increase in the levels of phosphorylated JNK (p-JNK) in malignant glioma cells. nih.govencyclopedia.pubmdpi.com In both U87-MG and U373-MG human malignant glioma cell lines, this compound treatment resulted in an increase of p-JNK by over 50%. nih.govencyclopedia.pub This phosphorylation signifies the activation of the JNK pathway, which in turn promotes downstream apoptotic events. nih.govresearchgate.net
Table 1: Effect of this compound on JNK Pathway Activation
| Cell Line | Treatment | Observed Effect | Reference |
| U87-MG | This compound | >50% increase in phosphorylated JNK | nih.gov |
| U373-MG | This compound | >50% increase in phosphorylated JNK | nih.gov |
To confirm that the activation of the JNK pathway is essential for the pro-apoptotic activity of this compound, studies have utilized specific pathway inhibitors. nih.govencyclopedia.pub The use of SP600125, a specific inhibitor of JNK, was shown to block the apoptosis induced by this compound. nih.govmdpi.comchimia.ch This inhibition confirms that the JNK pathway is a critical mediator of the compound's cytotoxic effects. nih.govencyclopedia.pub The rescue of cells from apoptosis by SP600125 provides strong evidence for the direct involvement of JNK signaling in the mechanism of action of this compound. nih.govchimia.ch
While the activation of the JNK pathway is a clearly defined mechanism for this compound, there is potential for crosstalk with other major oncogenic signaling pathways. mdpi.commdpi.com In glioma, a primary target for this compound in preclinical studies, the PI3K/AKT pathway is known to be essential for tumor cell survival, proliferation, and resistance to apoptosis. mdpi.com The PI3K/AKT pathway can also interact with the Wnt/β-catenin pathway through various mechanisms, including the phosphorylation and stabilization of β-catenin. oncotarget.comresearchgate.net
Furthermore, the mitogen-activated protein kinase (MAPK) cascades, which include JNK, often have complex interactions with PI3K/AKT and Wnt/β-catenin signaling. plos.orghubrecht.eu These pathways can influence each other to regulate cell fate. hubrecht.eu Although direct modulation of the PI3K/AKT, MAPK, or Wnt/β-catenin pathways by this compound has not been fully elucidated, its activity in cancer types where these pathways are dysregulated suggests that potential interactions are a plausible area for further investigation.
Inhibition by Specific Pathway Modulators (e.g., SP600125)
In Vivo Efficacy in Animal Models
The anticancer activity of this compound has been validated in in vivo animal models. nih.gov Specifically, its efficacy was tested using a malignant glioma xenograft model in nude mice. nih.govencyclopedia.pubmdpi.com In these studies, human malignant glioma cells (U87-MG) were implanted subcutaneously into the mice to establish tumors. nih.govmdpi.com
Treatment with this compound resulted in a significant suppression of tumor growth. nih.govencyclopedia.pubmdpi.com Daily intratumoral administration of the compound led to a marked reduction in tumor volume compared to control groups. nih.gov These findings demonstrate that this compound is therapeutically effective against malignant glioma growth in a living organism, supporting its potential as an anticancer agent. nih.govmdpi.com
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Cell Line | Outcome | Reference |
| Nude Mice | Malignant Glioma | U87-MG | Significant suppression of xenograft tumor growth | nih.govencyclopedia.pub |
Neurobiological Activity Research
This compound (EPA), a cembranoid diterpene isolated from Caribbean gorgonian octocorals like Eunicea succinea and Eunicea mammosa, has been a subject of neurobiological research. nih.govnih.gov While initially studied for its effects on nicotinic acetylcholine (B1216132) receptors, subsequent investigations have revealed its role as a modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.govnih.gov
Modulation of GABAA Receptor Function
Studies have demonstrated that this compound potentiates the function of the rat α1β2γ2L GABAA receptor at micromolar concentrations. nih.govnih.gov This potentiation suggests that EPA can enhance the inhibitory effects of GABA, a key neurotransmitter.
Potentiation of Agonist-Induced Currents
This compound has been shown to potentiate currents induced by GABAA receptor agonists. nih.gov In experiments using HEK cells expressing α1β2γ2L GABAA receptors, the co-application of EPA with either GABA or pentobarbital (B6593769) resulted in a significant increase in the current response. nih.govnih.gov For instance, the response to 5 μM GABA was potentiated by EPA in a dose-dependent manner, with 30 μM EPA increasing the peak current to 234±20% of the control. nih.gov The maximal potentiation was calculated to be 310% with an EC50 of 17.4 μM. nih.govnih.gov
Table 1: Potentiation of GABA-Induced Currents by this compound
| EPA Concentration | Agonist (Concentration) | Cell Type | Receptor Subtype | Potentiation Effect | EC₅₀ |
| 30 µM | GABA (5 µM) | HEK | α1β2γ2L | 234±20% increase in peak current | 17.4 µM |
| 40 µM | GABA (50 µM) | HEK | α1β2γ2L | Potentiation observed in single-channel recordings | Not specified |
Kinetic Mode of Action Studies
Investigations into the kinetic mode of action of this compound have revealed similarities to neuroactive steroids. nih.gov Single-channel current recordings in the presence of EPA showed a kinetic profile akin to that of these endogenous modulators of the GABAA receptor. nih.gov This suggests that EPA may influence the receptor's channel gating properties in a manner comparable to neurosteroids, which are known to affect the opening and closing rates of the channel. nih.gov
Allosteric Site Binding Hypotheses and Site-Directed Mutagenesis
Research strongly suggests that this compound may interact with the putative neurosteroid binding site on the GABAA receptor or share key transduction elements with neurosteroids for channel potentiation. nih.gov This hypothesis is supported by several lines of evidence from site-directed mutagenesis studies. nih.govnih.gov
Mutations at specific residues known to be critical for receptor modulation by neurosteroids, such as α1Q241, α1N407, and Y410, were found to diminish the potentiation effect of EPA. nih.govnih.gov For example, mutations to the putative neurosteroid-binding site, including α1Q241L, α1T236I, and the double mutant α1N407A/Y410F, all showed reduced modulation by EPA compared to the wild-type receptor. nih.gov Furthermore, the potentiation by EPA was reduced in the presence of a steroid antagonist, (3α,5α)-17-phenylandrost-16-en-3-ol. nih.gov Conversely, EPA was able to potentiate GABAA receptors that were activated by very high concentrations of the neurosteroid allopregnanolone. nih.gov These findings collectively support the idea that cembranoids like EPA represent a novel class of GABAA receptor modulators that likely act at or are influenced by the neurosteroid binding site. nih.govresearchgate.net
Interaction with Nicotinic Acetylcholine Receptors
Prior to the discovery of its effects on GABAA receptors, this compound was known to modulate muscle-type and neuronal nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Its interaction with nAChRs is complex, exhibiting characteristics of a noncompetitive inhibitor. nih.govnih.gov
Studies on embryonic muscle nAChRs in BC3H-1 cells revealed that EPA's effect is dependent on the concentration of the agonist. nih.gov For instance, 30 μM EPA reversibly inhibited current amplitude in the presence of higher concentrations of the agonist carbamoylcholine (CCh), but increased the current at lower CCh concentrations. nih.gov Single-channel studies indicated that EPA does not affect the single-channel conductance or the ability of the agonist to bind to the receptor. nih.govcore.ac.uk Instead, its inhibitory action is attributed to an increased channel closing rate constant. nih.govcore.ac.uk The data suggest a multi-faceted interaction model where EPA may act as a closed-channel blocker at low concentrations, a positive modulator at intermediate concentrations, and a negative allosteric modulator of the open channel at higher concentrations. nih.gov Further studies comparing EPA with other noncompetitive inhibitors like phencyclidine (PCP) have shown that while both inhibit the nAChR, they do so by interacting differently with the receptor molecule. nih.gov
Other Biological Activities under Investigation
Beyond its neurobiological activities, this compound has been investigated for other potential therapeutic applications. Notably, it has demonstrated promising cytotoxicity against human malignant glioma cell lines. chimia.chresearchgate.net Research indicates that EPA can induce apoptosis (programmed cell death) in these cancer cells through mechanisms that involve the translocation of the Bax protein to the mitochondria and the activation of the JNK signaling pathway. researchgate.netmdpi.com These findings suggest that this compound and similar marine-derived compounds may hold potential as clinical anticancer agents. researchgate.net
Anti-inflammatory Properties
This compound has been identified as a compound with potential anti-inflammatory effects. ontosight.ai Research suggests that cembranoids derived from tobacco possess anti-inflammatory properties that may contribute to their neuroprotective effects. core.ac.uknih.gov The anti-inflammatory activity of coral extracts is largely attributed to diterpene compounds like this compound. frontiersin.org The primary mechanism for this action is believed to be the inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse macrophages. frontiersin.org Additionally, some coral-derived compounds have been shown to inhibit the release of superoxide (B77818) anions from human neutrophils. frontiersin.org
While direct studies on the specific anti-inflammatory molecular pathways of this compound are not extensively detailed in the provided results, the general understanding of related compounds suggests a potential role in modulating key inflammatory mediators. For instance, ainsliadimer A, another natural product, exerts anti-inflammatory effects by targeting the cysteine of IKKα/β and subsequently blocking the NF-κB signaling pathway. frontiersin.org This highlights a potential area for future investigation into the precise mechanisms of this compound.
Antimicrobial Activities
This compound has shown moderate antimicrobial activity against certain drug-resistant bacterial strains. baylorsynthesisdrugleadlab.com Although specific details on the spectrum of activity for this compound itself are limited in the provided search results, related compounds from marine organisms have been extensively studied for their antimicrobial properties.
Research on gorgonian extracts has demonstrated activity against both Gram-negative and Gram-positive bacteria. For example, an extract from Mopsella cf. aurantia (B1595364) showed potent inhibition against Escherichia coli and Bacillus megaterium. vliz.betjnpr.orgtjnpr.org Other studies on soft coral extracts, such as those from Sarcophyton glaucum, have reported activity against Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Saccharomyces cerevisiae. researchgate.net
The antimicrobial potential of compounds from marine environments is a significant area of research, particularly in the search for new antibiotics to combat resistant pathogens. frontiersin.org The ethyl acetate extracts of various marine and terrestrial plants have often shown significant antimicrobial activity. frontiersin.orgnih.gov
Table of Antimicrobial Activity of Related Marine Extracts
| Extract Source | Target Microorganism | Result |
| Mopsella cf. aurantia | Escherichia coli | Potent Inhibition tjnpr.org |
| Mopsella cf. aurantia | Bacillus megaterium | Potent Inhibition tjnpr.org |
| Sarcophyton glaucum | Staphylococcus aureus | Good Activity researchgate.net |
| Sarcophyton glaucum | Pseudomonas aeruginosa | Good Activity researchgate.net |
| Sarcophyton glaucum | Saccharomyces cerevisiae | Good Activity researchgate.net |
Cellular Target Identification and Proteomic Profiling
Design and Synthesis of Eupalmerin Acetate-Based Chemical Probes
A key strategy in identifying the cellular targets of a bioactive compound is the creation of chemical probes. researchgate.net These probes are typically derivatives of the parent molecule, modified to include a reporter tag, such as an alkyne or biotin (B1667282), which allows for subsequent detection and isolation of protein-probe complexes. researchgate.netbeilstein-journals.org
For eupalmerin acetate (B1210297), a significant breakthrough was the development of an alkynyl-tagged derivative, termed "EPAyne". nih.gov This was achieved through a site-selective rhodium(II)-catalyzed C–H amination reaction. nih.govnih.gov This method allowed for the introduction of an alkyne group at an allylic position on the this compound macrocycle, a position remote from the presumed bioactive enone moiety. acs.org This strategic placement was crucial to ensure that the probe retained a significant portion of the biological activity of the parent compound, a critical factor for the successful identification of physiologically relevant targets. acs.org The resulting probe, EPAyne, while slightly less potent than this compound, proved effective for proteomic profiling. acs.org
The synthesis of such probes enables a "tag-then-capture" approach. rsc.org The alkyne tag is small and relatively inert in a biological context, minimizing interference with the natural product's interactions. rsc.org Following incubation with live cells, the cells are lysed, and the alkyne-tagged probe, now bound to its protein targets, can be conjugated to a reporter molecule, such as a fluorophore or a biotin tag, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. rsc.orgacs.org This allows for the visualization and/or enrichment of the target proteins. beilstein-journals.orgrsc.org
Quantitative Proteome Profiling Methodologies
To identify the specific proteins that interact with this compound, researchers have employed powerful quantitative proteomic techniques. These methods allow for the identification and quantification of proteins in complex biological samples, providing a global view of cellular protein expression and interaction. nih.govresearchgate.net
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to study the activity of entire enzyme families directly in native biological systems. wikipedia.org The probes are designed to react covalently with the active site of a specific class of enzymes, allowing for their activity to be monitored. wikipedia.org
In the context of this compound, a competitive ABPP approach was used. nih.govchimia.ch This involves pre-treating cells with the parent compound (this compound) before introducing the alkyne-tagged probe (EPAyne). nih.gov If this compound and EPAyne bind to the same protein targets, the pre-treatment will block the binding of the probe. nih.gov By comparing the protein labeling profiles of cells treated with the probe alone versus those pre-treated with this compound, specific targets can be identified. nih.gov Proteins that show reduced labeling in the presence of this compound are considered to be true targets. nih.gov
Stable Isotope Labeling by Amino Acids in Culture (SILAC) Coupled with Proteomics
Stable Isotope Labeling by Amino Acids in Culture (SILAC) is a metabolic labeling strategy used in quantitative mass spectrometry-based proteomics. silantes.com In this technique, two populations of cells are grown in culture media that are identical except for the inclusion of different stable isotopes of essential amino acids (e.g., "light" or "heavy" arginine and lysine). silantes.com This results in the proteome of one cell population being "light" and the other "heavy". silantes.com
For this compound target identification, SILAC was combined with competitive ABPP. nih.govchimia.ch The "heavy" and "light" cell populations were treated differently, for instance, one with the EPAyne probe alone and the other with a pre-treatment of this compound followed by the probe. nih.gov The cell lysates were then mixed, and the proteins were analyzed by mass spectrometry. rsc.org The ratio of "heavy" to "light" peptides for each identified protein reveals the extent to which the probe's binding was competed by the parent compound. nih.gov This provides a quantitative measure of target engagement. nih.gov This combined approach, often referred to as competitive ABPP-SILAC, is a powerful tool for identifying specific small-molecule targets in a complex proteome. nih.gov
Identification of Specific Protein Targets
Through the application of these advanced chemical proteomic strategies, several specific protein targets of this compound have been identified in human cancer cells. acs.orgnih.gov These findings suggest that this compound may exert its anticancer effects through a polypharmacological mode of action, interacting with multiple cellular proteins. nih.govnih.gov
Cancer Cell Proliferation Related Proteins (e.g., Derlin-1)
One of the high-affinity targets identified for this compound is Derlin-1 (DERL1). acs.orgnih.gov Derlin-1 is a protein associated with the endoplasmic reticulum-associated degradation (ERAD) pathway, a quality control system that removes misfolded proteins from the endoplasmic reticulum. nih.gov Importantly, Derlin-1 has been linked to cancer cell proliferation, making it a relevant target for an anticancer compound. nih.govchimia.ch The identification of Derlin-1 as a target of this compound provides a potential mechanistic link between the compound and its observed effects on cancer cell growth. nih.gov
Overexpressed Cancer Proteins (e.g., Cytochrome b5 type B, Thromboxane (B8750289) A Synthase)
In addition to Derlin-1, this compound was found to target proteins that are known to be overexpressed in certain cancers. nih.govchimia.ch These include Cytochrome b5 type B (CYB5B) and Thromboxane A synthase (TBXAS1). acs.orgnih.gov
Cytochrome b5 type B (CYB5B) is a small hemoprotein that functions as an electron carrier in various metabolic pathways. wikipedia.orgfrontiersin.org It is involved in processes such as steroidogenesis and fatty acid metabolism. nih.gov Its overexpression in cancer suggests a potential role in supporting the metabolic demands of tumor cells. nih.gov
Thromboxane A synthase (TBXAS1) is an enzyme that catalyzes the production of thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation. caymanchem.com Its overexpression in cancer is another indicator of its potential involvement in tumor biology. nih.gov
Postulated Polypharmacological Mode of Action
The primary targets identified through quantitative proteomic profiling are directly linked to cancer cell proliferation and survival. acs.org The interaction with these proteins provides a molecular basis for EPA's anticancer activity.
Table 1: High-Affinity Protein Targets of this compound Identified via Proteomic Profiling
| Protein Target | Function | Relevance to Cancer |
|---|---|---|
| Derlin-1 (DERL1) | A protein involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. | Implicated in the degradation of misfolded proteins and related to cancer cell proliferation. acs.org |
| Cytochrome b5 type B (CYB5B) | An electron-transfer protein located in the endoplasmic reticulum. | Often found to be overexpressed in cancer cells, contributing to altered cellular metabolism. acs.org |
| Thromboxane A synthase (TBXAS1) | An enzyme responsible for the synthesis of Thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation. | Its role in cancer is complex, potentially influencing tumor growth and metastasis. acs.org |
Beyond these core anticancer targets, other studies have revealed that this compound modulates the function of critical ion channels, further supporting its polypharmacological profile. These interactions suggest a broader impact on cellular signaling and excitability. wcupa.edunih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChR): this compound acts as a complex modulator of embryonic muscle-type nAChRs. nih.gov Depending on the concentration of the agonist, it can either inhibit or potentiate the receptor's response, suggesting it binds to multiple allosteric sites with differing affinities. nih.govcore.ac.uk
GABA-A Receptors (GABAAR): EPA potentiates the function of the rat α1β2γ2L GABAA receptor. nih.gov Its mechanism appears similar to that of neurosteroids, potentially interacting with the same binding site or sharing common transduction elements to enhance channel activity. nih.govcore.ac.uk
The combined action of this compound on these varied targets—inhibiting proteins essential for cancer cell proliferation while also modulating key neurotransmitter receptors—paints a picture of a sophisticated natural product with a multi-pronged mechanism of action. acs.orgmdpi.com This polypharmacology likely underpins its potent biological effects and highlights its potential as a lead compound for therapeutic development. wcupa.edu
Table 2: Summary of Known Molecular Targets for this compound
| Compound Name |
|---|
| Allopregnanolone |
| Biotin |
| Carbamoylcholine |
| Cytochrome b5 type B |
| Derlin-1 |
| This compound |
| Eupalmerolide |
| Quercetin |
| Sappanone |
| Thromboxane A synthase |
Challenges and Future Research Directions
Advancements in Chemical Methodology for Complex Natural Product Functionalization
The structural complexity of natural products like eupalmerin acetate (B1210297) often presents a significant barrier to their synthesis and modification. nih.gov Late-stage functionalization, the process of introducing chemical modifications at a late step in a synthetic sequence, is a powerful strategy to overcome this challenge. nih.govchemrxiv.org It allows for the creation of diverse analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). nih.govchemrxiv.org
Recent breakthroughs in C-H bond functionalization are particularly relevant to eupalmerin acetate research. chemrxiv.orgdeskera.com These methods enable the direct conversion of typically inert C-H bonds into new functional groups, opening up previously inaccessible avenues for molecular diversification. chemrxiv.orgdeskera.com For instance, rhodium(II)-catalyzed C-H amination has been successfully employed to introduce alkyne handles into the this compound scaffold, creating valuable probes for target identification studies. nih.govresearchgate.net This approach not only aids in understanding the mechanism of action but also provides a platform for developing derivatives with improved properties. nih.govresearchgate.net
Future advancements in this area will likely focus on developing even more selective and efficient catalytic systems. deskera.com The use of machine learning and high-throughput experimentation is poised to accelerate the discovery of novel catalysts and reaction conditions for the precise functionalization of complex molecules like this compound. labmanager.com
Rational Design of this compound Derivatives for Enhanced Research Efficacy
The rational design of this compound derivatives is crucial for improving their therapeutic potential and research utility. danaher.comnih.gov This process involves making targeted modifications to the molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. danaher.com A key aspect of this is the development of chemical probes, which are modified versions of the natural product that can be used to identify its cellular targets. acs.orgbeilstein-journals.org
The synthesis of an effective chemical probe for this compound has been a significant achievement. acs.org By incorporating a reactive group, such as an alkyne, researchers can use techniques like click chemistry to attach reporter tags, enabling the visualization and identification of the proteins that this compound interacts with in cells. nih.govresearchgate.net
Structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure affect its biological activity, are fundamental to rational design. nih.gov By systematically modifying different parts of the this compound molecule and evaluating the effects on its anticancer activity, researchers can identify the key structural features responsible for its efficacy. nih.gov This knowledge can then be used to design new derivatives with enhanced potency and reduced off-target effects. danaher.com
Integration of Computational Chemistry in Mechanistic Elucidation and SAR
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate the interactions between small molecules and their biological targets. danaher.comresearchgate.net For this compound, computational approaches can provide valuable insights into its mechanism of action and guide the design of new analogs. researchgate.net
Molecular docking simulations, for example, can predict how this compound binds to a specific protein target. danaher.comresearchgate.net This information can help to explain its biological activity at a molecular level and suggest modifications that could improve its binding affinity and selectivity. danaher.com Furthermore, quantitative structure-activity relationship (QSAR) studies can use computational models to correlate the chemical structures of this compound derivatives with their observed biological activities, enabling the prediction of the potency of new, unsynthesized compounds. danaher.com
Recent studies have utilized covalent docking and molecular dynamics simulations to investigate the binding of natural products, including this compound, to their target proteins. researchgate.net These methods are particularly relevant for compounds like this compound that are believed to form covalent bonds with their targets. researchgate.net
Exploration of Additional Biological Activities and Mechanistic Nuances
While the anticancer properties of this compound have been the primary focus of research, there is potential for this compound to exhibit other biological activities. nih.gov Many natural products possess a range of pharmacological effects, and a comprehensive investigation of this compound's bioactivity profile could uncover new therapeutic applications. mdpi.com
For instance, some cembranoid diterpenes, the class of compounds to which this compound belongs, have shown neuroactive properties. nih.gov Exploring the effects of this compound on the nervous system could be a fruitful area of future research. Additionally, a deeper understanding of its polypharmacology—the ability to interact with multiple cellular targets—is needed. nih.govresearchgate.net Identifying the full spectrum of proteins that this compound binds to will provide a more complete picture of its mechanism of action and could reveal unexpected therapeutic opportunities. nih.govresearchgate.net
Strategies for Natural Product-Based Lead Compound Development
The development of a natural product into a successful drug is a complex, multi-stage process. researchgate.netmdpi.com For this compound, several strategies can be employed to advance it as a lead compound. mdpi.com
One key strategy is semisynthesis, where the natural product is used as a starting material for chemical modifications. acs.org This approach leverages the complex scaffold provided by nature and allows for the creation of derivatives with improved drug-like properties. acs.org Another important aspect is the optimization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its efficacy and safety in a biological system. danaher.com
Furthermore, the development of robust and scalable synthetic routes is essential for producing sufficient quantities of this compound and its derivatives for preclinical and clinical studies. deskera.com Collaborations between synthetic chemists, pharmacologists, and chemical biologists will be crucial for navigating the challenges of natural product-based drug development and realizing the full therapeutic potential of this compound. researchgate.net
Q & A
Q. How is eupalmerin acetate isolated and structurally characterized from natural sources?
this compound is isolated from Caribbean gorgonian octocorals (e.g., Eunicea mammosa) via organic solvent extraction followed by chromatographic purification (e.g., column chromatography, HPLC). Structural elucidation employs spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry, with definitive confirmation via X-ray crystallography . Key spectral markers include characteristic resonances for its cembranolide skeleton and acetate moiety .
Q. What in vitro bioactivity profiles have been reported for this compound?
this compound exhibits cytotoxicity against CHO-K1 cells (IC₅₀ ~1–10 µM), antibacterial activity against Shigella and Proteus species, and non-competitive inhibition of NMDA receptors via displacement of [³H]PCP . Standardized assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) are recommended for reproducibility, with attention to cell line-specific sensitivity variations .
Q. What experimental models are used to study its effects on ion channels?
Xenopus laevis oocytes expressing muscle-type or electric organ acetylcholine receptors (AChRs) are common models. Electrophysiological recordings (e.g., two-electrode voltage clamp) quantify inhibition potency, while GABAₐ receptor potentiation is assessed via co-application with GABA or pentobarbital in mammalian cell lines, using Student’s t-test for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How does this compound induce apoptosis in cancer cells, and what methodological approaches validate this mechanism?
It triggers apoptosis via Bax translocation to mitochondria, leading to loss of mitochondrial membrane potential (ΔΨm). Methodologies include:
- Fluorescence microscopy : JC-1 staining for ΔΨm collapse .
- Western blotting : Detection of Bax redistribution and caspase-3 activation .
- Flow cytometry : Annexin V/PI staining to quantify apoptotic populations . Contradictory results in cytotoxicity across cell lines (e.g., glioma vs. CHO-K1) necessitate comparative studies with standardized dosing and exposure times .
Q. What chemical proteomics strategies identify cellular targets of this compound?
Activity-based protein profiling (ABPP) with covalent probes (e.g., photoaffinity-labeled derivatives) is used. Competitive labeling in the presence/absence of this compound isolates specific targets via SDS-PAGE or LC-MS/MS. For example, Romo and Cravatt’s CH-amination approach identified NMDA receptor interactions . Validation requires dose-dependent competition assays and orthogonal techniques like SPR or ITC .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Key factors include:
- Assay standardization : Uniform cell culture conditions (passage number, serum concentration) and endpoint measurements (e.g., ATP-based vs. MTT assays) .
- Chemical purity : Confirm compound integrity via HPLC-UV/ELSD (>95% purity) .
- Statistical rigor : Multi-replicate designs (n ≥ 3) and ANOVA for inter-study variability analysis .
Q. What experimental designs optimize the study of this compound’s antifouling properties?
Antifouling assays use marine rotifers or amphipods exposed to this compound (1–10 ppm) in seawater. Endpoints include larval settlement inhibition and mortality rates. Pair these with environmental toxicity assessments (e.g., algal growth inhibition) to evaluate ecological specificity .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing dose-response data?
Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni) in multi-group studies .
Q. How should researchers address batch-to-batch variability in natural product studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
